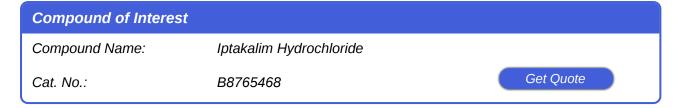


Application Notes and Protocols: Iptakalim Hydrochloride in Hypoxia-Induced Cell Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Iptakalim Hydrochloride is a novel ATP-sensitive potassium (KATP) channel opener that has demonstrated significant protective effects in various cell types subjected to hypoxic conditions. [1][2][3][4] Hypoxia, or low oxygen tension, is a critical factor in the pathophysiology of numerous diseases, including ischemic stroke, myocardial infarction, and pulmonary hypertension. Understanding the mechanisms of action of therapeutic agents like Iptakalim in counteracting hypoxia-induced cell damage is crucial for the development of new treatments.

These application notes provide a comprehensive overview and detailed protocols for utilizing **Iptakalim Hydrochloride** in in vitro hypoxia-induced cell models. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of Iptakalim in their specific cellular systems of interest.

Mechanism of Action

Iptakalim exerts its primary effect by opening ATP-sensitive potassium (KATP) channels, which are present in the plasma membrane and mitochondria of various cell types.[5] The opening of these channels leads to potassium ion efflux, resulting in hyperpolarization of the cell membrane. This hyperpolarization has several downstream consequences that contribute to its cytoprotective effects in hypoxic conditions:

Methodological & Application





- Reduction of Intracellular Calcium Overload: By hyperpolarizing the cell membrane,
 Iptakalim inhibits the opening of voltage-gated calcium channels, thereby preventing the excessive influx of calcium that is a hallmark of hypoxic cell injury.[6]
- Activation of Pro-survival Signaling Pathways: Iptakalim has been shown to activate the Akt/eNOS signaling pathway, leading to the production of nitric oxide (NO), a key molecule in promoting cell survival and angiogenesis.[2][7]
- Inhibition of Apoptosis: Iptakalim modulates the expression of key apoptosis-regulating
 proteins. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic
 protein Bax, thus increasing the Bax/Bcl-2 ratio and inhibiting the mitochondrial apoptotic
 pathway.[1][8] This leads to reduced activation of caspase-3 and caspase-9.[1]
- Inhibition of Cell Proliferation: In cell types like pulmonary arterial smooth muscle cells (PASMCs), Iptakalim inhibits hypoxia-induced proliferation by downregulating protein kinase C-α (PKC-α).[3]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of **Iptakalim Hydrochloride** in various hypoxia-induced cell models based on published literature.



Cell Type	Hypoxic Condition	Assay	lptakalim Concentrati on	Observed Effect	Reference
Endothelial Colony- Forming Cells (ECFCs)	2% O2, 12h	CCK8 Cell Viability	10 ⁻⁷ M - 10 ⁻⁴ M	Dose-dependent increase in cell viability.	[2]
2% O2, 12h	Annexin V/PI Apoptosis Assay	10 ⁻⁵ M	Significant attenuation of apoptosis.[2]	[2]	
Human Pulmonary Artery Endothelial Cells (HPAECs)	Hypoxia (unspecified O2%), 24h	eNOS Activity Assay	0.1, 10, 1000 μM	Dose-dependent increase in eNOS activity.[7]	[7]
Hypoxia (unspecified O2%), 24h	Nitric Oxide (NO) Production	0.1, 10, 1000 μΜ	Dose- dependent increase in NO production.[7]	[7]	
Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)	ET-1 Induced Proliferation	CCK-8 Cell Viability	10 ⁻⁵ M	Inhibition of ET-1 induced proliferation.	[8]
Rat Pulmonary Arterial Smooth Muscle Cells (PASMCs)	5% O2, 24h	MTT Cell Proliferation	Not specified	Suppression of hypoxia-induced proliferation.	[1]

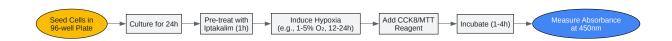


Primary Rat Cortical Neurons	Нурохіа	Cell Viability Assay	0.01, 0.1, 1 μΜ	Dose- dependent inhibition of hypoxia- induced cell death.[9]	[9]
Primary Rat Astrocytes	Hypoxia	Cell Viability Assay	0.01 μΜ	Significant inhibition of hypoxia-induced cell death.[9]	[9]
PC12 Cells	H2O2- induced oxidative injury	Not specified	Not specified	Attenuation of increased extracellular glutamate and inhibition of calcium influx.[5]	[5]

Signaling Pathways and Experimental Workflows Signaling Pathway of Iptakalim in Hypoxia

Caption: Signaling pathway of **Iptakalim Hydrochloride** in hypoxic cells.

Experimental Workflow: Cell Viability Assay



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Caption: Workflow for assessing cell viability with Iptakalim under hypoxia.



Experimental Workflow: Apoptosis Assay (Flow Cytometry)



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